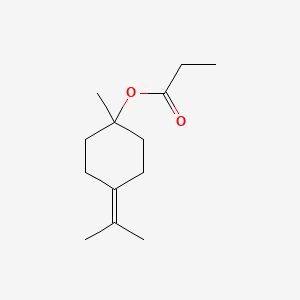

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate

Description

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate is a cyclohexene derivative esterified with propionic acid. It features a cyclohexene ring substituted with a methyl group at position 1 and an isopropylidene group at position 2. This compound is structurally classified as a terpene derivative and is commonly associated with natural products, such as essential oils and honey volatiles . Its synonyms include γ-terpinolene propionate and 1-methyl-4-isopropylidenecyclohexyl propionate, with CAS registry numbers linked to terpene isomers (e.g., 586-62-9 for the cyclohexene core structure) .

The compound has been identified in green honey from Banggi Island (Malaysia) and black pepper essential oils, contributing to their aromatic profiles . Its applications span flavoring agents, antioxidants, and anti-inflammatory formulations, as evidenced by its inclusion in plant extracts and commercial essential oils .

Properties

CAS No. |

72596-22-6 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(1-methyl-4-propan-2-ylidenecyclohexyl) propanoate |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h5-9H2,1-4H3 |

InChI Key |

AAGPAPGSTAMBHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCC(=C(C)C)CC1)C |

Origin of Product |

United States |

Preparation Methods

Overview

The primary and most documented method for preparing 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate involves the hydrogenation of methyl cinnamate. This process converts the unsaturated aromatic ester into the saturated cyclohexyl propionate derivative using heterogeneous catalysts, predominantly ruthenium and/or palladium supported on activated carbon.

Catalysts and Reaction Conditions

- Catalysts: Ruthenium and palladium catalysts supported on activated carbon are preferred due to their high activity and selectivity. Catalyst loading typically ranges from 1 to 20% by weight, with 5 to 10% being optimal for industrial applications.

- Catalyst State: Both dry and moist catalysts (up to 60% water content) are effective.

- Catalyst to Substrate Ratio: Weight ratios of catalyst to methyl cinnamate vary from 0.0001:1 to 0.1:1, with 0.005:1 to 0.05:1 being preferred.

- Temperature: The reaction temperature ranges from 30°C to 250°C, with 60°C to 200°C being optimal to avoid ester cleavage and catalyst deactivation.

- Hydrogen Pressure: Hydrogen pressure is maintained between 1 and 100 bar, preferably 10 to 20 bar.

- Reaction Time: Typically, 6 hours at 155°C and 20 bar hydrogen pressure yields high purity product.

Process Description

- Methyl cinnamate and the catalyst are placed in a pressure vessel equipped with a stirrer.

- The mixture is subjected to hydrogenation under controlled temperature and pressure.

- After completion, the catalyst is removed by filtration, decanting, or centrifugation.

- The product, methyl cyclohexyl propionate, is obtained with purity exceeding 99.5% and yields around 99%.

Example Data

| Parameter | Value |

|---|---|

| Methyl cinnamate | 1565 g |

| Catalyst (5% Ru on C) | 10.3 g |

| Temperature | 155°C |

| Hydrogen Pressure | 20 bar |

| Reaction Time | 6 hours |

| Product Purity | 99.6% (by weight) |

| Product Yield | 99% (theoretical) |

| Distillation Conditions | 135°C, 35 mbar vacuum |

This method allows for residue-free distillation of the product, ensuring high purity and yield suitable for fragrance applications.

Alternative Preparation via Raney Nickel Catalysis and Transesterification

Two-Step Process

An alternative method involves:

Hydrogenation of Methyl Cinnamate to Cyclohexylpropionic Acid Methyl Ester:

- Raney nickel catalyst is used.

- Reaction temperature is controlled around 60°C to 100°C.

- Hydrogen pressure varies from 0.2 MPa to 8 MPa.

- Reaction times range from 20 to 40 hours depending on conditions.

- Yields of 90–95% with product purity >99% are reported.

Transesterification to Form Allyl Cyclohexyl Propionate:

- Cyclohexylpropionic acid methyl ester reacts with vinyl carbinol.

- Organotin catalysts (e.g., dibutyltin oxide) are used.

- Reaction temperature is maintained between 64°C and 97°C.

- Reaction time is about 1 hour.

- Product purity reaches 98–99% with yields of 90–95%.

Process Advantages

- Use of Raney nickel reduces catalyst cost.

- High purity and yield are achievable.

- The process is scalable and suitable for industrial production.

Example Data

| Step | Parameter | Value |

|---|---|---|

| Hydrogenation | Methyl cinnamate | 300 g |

| Solvent (dehydrated alcohol) | 300 g | |

| Catalyst (Raney nickel) | 15–30 g | |

| Temperature | 60–100°C | |

| Hydrogen Pressure | 0.2–8 MPa | |

| Reaction Time | 20–40 hours | |

| Product Purity | >99% | |

| Transesterification | Cyclohexylpropionic acid methyl ester | 258 g |

| Vinyl carbinol | 77.4 g | |

| Catalyst (dibutyltin oxide) | 0.25 g | |

| Temperature | 64–97°C | |

| Reaction Time | 1 hour | |

| Product Purity | 98–99% |

This method is particularly useful for producing allyl derivatives but is adaptable for related esters.

Chemical and Thermodynamic Considerations

- The hydrogenation step saturates the aromatic ring of methyl cinnamate to form the cyclohexyl ring.

- Ruthenium and palladium catalysts provide higher selectivity and prevent side reactions such as ester cleavage, which is a problem with Raney nickel at elevated temperatures.

- Thermodynamic studies indicate that the gaseous state entropy of cyclohexyl esters aligns well with experimental data, supporting the robustness of the hydrogenation and esterification processes.

Summary Table of Preparation Methods

| Method | Catalyst | Temperature (°C) | Pressure (bar/MPa) | Reaction Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrogenation of methyl cinnamate | Ru and/or Pd on activated carbon | 60–200 | 10–20 bar | ~6 hours | ~99 | >99.5 | High purity, scalable, selective |

| Hydrogenation + Transesterification | Raney nickel + organotin catalyst | 60–100 (hydrogenation), 64–97 (transesterification) | 0.2–8 MPa (hydrogenation) | 20–40 h (hydrogenation), 1 h (transesterification) | 90–95 | >98 | Cost-effective, suitable for allyl derivatives |

Chemical Reactions Analysis

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate undergoes various chemical reactions, including:

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0-100°C . Major products formed from these reactions include ketones, alcohols, and halogenated compounds .

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate has the chemical formula and a molecular weight of approximately 210.31 g/mol. Its structure consists of a cyclohexane ring substituted with a propionate group and a methyl isopropenyl moiety, contributing to its unique properties.

Fragrance Industry Applications

1. Fragrance Composition:

- 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate is utilized as a fragrance ingredient due to its pleasant odor profile. It is often incorporated in perfumes, personal care products, and household fragrances to impart floral and fruity notes.

2. Sensitization Studies:

- Clinical studies have investigated the sensitization potential of fragrance compounds, including 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate. Research indicates varying degrees of allergic reactions among individuals exposed to this compound, which is critical for regulatory assessments in cosmetic formulations .

Therapeutic Potential

1. Antimicrobial Activity:

- Preliminary studies suggest that compounds similar to 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate exhibit antimicrobial properties. For instance, research evaluating the efficacy of various terpenes against microbial strains indicates potential applications in developing natural preservatives for food and cosmetics.

2. Insect Repellent Properties:

- Research has shown that certain terpenoid compounds can act as insect repellents. A study assessing the repellency of essential oils, including those containing similar structures, demonstrated significant deterrent effects against mosquito vectors . This suggests that 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate could be explored for use in eco-friendly insect repellent formulations.

Data Tables

| Application Area | Details |

|---|---|

| Fragrance Industry | Used as a key ingredient in perfumes and personal care products due to its pleasant aroma. |

| Sensitization Studies | Clinical evidence shows varying sensitization rates; critical for cosmetic safety assessments. |

| Antimicrobial Activity | Potential use as a natural preservative based on antimicrobial properties observed in studies. |

| Insect Repellent Properties | Demonstrated effectiveness against mosquito vectors; potential for eco-friendly repellent formulations. |

Case Studies

Case Study 1: Fragrance Safety Assessment

A study conducted across multiple European countries assessed the sensitization rates of various fragrance compounds, including 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate. The findings indicated that while most individuals tolerated the compound well, a small percentage exhibited allergic reactions during patch testing .

Case Study 2: Insect Repellent Efficacy

In an experimental setup evaluating essential oils from Thai plants, researchers found that compounds structurally related to 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate significantly deterred mosquito oviposition. This highlights the potential application of this compound in developing safer insect repellents .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The propionate ester distinguishes it from non-esterified isomers like terpinolene and acetate derivatives like γ-terpinyl acetate .

- Stereochemistry: Isomers such as isoterpinolene differ in substituent positions, affecting volatility and biological activity .

Physicochemical Properties

For example:

Toxicity Profile

- Aquatic Toxicity : A reaction mass containing the compound demonstrated acute toxicity to Daphnia magna (EC50 = 0.48 mg/L) and zebrafish (LC50 = 1.3 mg/L) .

- Comparative Data: Terpinolene: LC50 (fish) = 1.2 mg/L, similar to the target compound’s mixture . Cyclohexyl acetate: Classified as low toxicity (LD50 > 2000 mg/kg in rats) .

Bioactivity

Biological Activity

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate, commonly referred to as a fragrance compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on human health, potential allergenic responses, and applications in various industries.

Chemical Profile

- Chemical Name : 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate

- CAS Number : [not specified in the search results]

- Molecular Formula : C13H22O2

- Molecular Weight : 210.32 g/mol

Biological Activity Overview

The biological activity of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate primarily revolves around its use as a fragrance ingredient. It has been studied for its potential allergenic properties and general safety in consumer products.

Allergenic Potential

Research indicates that certain fragrance compounds can trigger allergic reactions in sensitized individuals. A systematic review of fragrance allergens highlighted the importance of understanding individual constituents' sensitization potential. For instance, patch testing has revealed varying rates of sensitization among different fragrance components, including those similar to 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate .

Study on Sensitization

A comprehensive study conducted across multiple centers evaluated the sensitization rates associated with various fragrance ingredients, including those similar to 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate. The study involved:

- Participants : Over 3,000 patients with suspected allergic contact dermatitis.

- Findings : Approximately 10% of patients tested positive for reactions to specific fragrance allergens, underscoring the need for caution in formulations containing such compounds .

Toxicological Assessments

The European Chemicals Agency (ECHA) assessed the safety profile of numerous fragrance compounds under the REACH regulation. Their findings indicated that while many fragrance substances are generally regarded as safe, specific conditions of use must be monitored to prevent adverse effects .

Biological Activity Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed esterification of 1-methyl-4-(1-methylethylidene)cyclohexanol with propionic acid. Key variables include catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (80–120°C), and solvent polarity. For example, anhydrous conditions reduce hydrolysis side reactions, improving yields to >85% . Optimization studies recommend using molecular sieves to absorb water and shift equilibrium toward ester formation.

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexylidene backbone and ester linkage. Key spectral markers include:

- ¹H NMR : A singlet at δ 1.2–1.4 ppm (geminal dimethyl groups) and a triplet at δ 2.3–2.5 ppm (ester methylene protons).

- ¹³C NMR : A carbonyl signal at ~173 ppm (ester C=O) and quaternary carbons at 40–50 ppm (cyclohexylidene bridge) .

Gas Chromatography-Mass Spectrometry (GC-MS) further confirms purity (>98%) by detecting molecular ion peaks at m/z 226 [M⁺] .

Q. What are the primary applications of this compound in chemical research?

- Methodological Answer : It serves as:

- A solvent for hydrophobic reactions due to its low polarity (logP ≈ 3.2).

- A precursor for synthesizing terpene derivatives via Diels-Alder reactions, leveraging its bicyclic structure .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexylidene core impact biological activity?

- Methodological Answer : Enantiomeric purity (e.g., cis vs. trans isomers) significantly affects antimicrobial efficacy. For example:

- Cis-isomers show higher activity against Staphylococcus aureus (MIC = 12.5 µg/mL) due to enhanced membrane permeability.

- Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (95:5) resolves isomers, enabling structure-activity relationship (SAR) studies .

Q. What experimental strategies address contradictions in reported antioxidant activity data?

- Methodological Answer : Discrepancies arise from assay-specific artifacts:

- DPPH Assay : False positives occur if residual solvents (e.g., ethanol) scavenge radicals. Validate via LC-MS to confirm compound integrity.

- ORAC Assay : Use standardized Trolox equivalents and control for pH (6–8) to minimize variability .

Q. How can computational modeling predict the compound’s metabolic pathways and toxicity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify probable metabolic sites:

- Ester hydrolysis (activation energy ~25 kcal/mol) yields cyclohexanol derivatives.

- Phase I metabolism (cytochrome P450) targets the isopropylidene group, forming epoxides. Validate predictions with in vitro microsomal assays .

Q. What analytical challenges arise in detecting environmental degradation products of this compound?

- Methodological Answer : Degradation byproducts (e.g., 4-methylcyclohexanemethanol) require advanced detection:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.